2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile - 2379948-30-6

2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Catalog Number: EVT-2805246
CAS Number: 2379948-30-6
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate (1)

Compound Description: This compound is a cyanopyridine derivative investigated as a G protein-coupled receptor 119 (GPR119) agonist for type 2 diabetes treatment. It showed instability in rodent plasma due to oxidation by xanthine oxidase, resulting in the formation of a metabolite, isopropyl-4-(3-cyano-5-(3-oxo-3,4-dihydroquinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate.

Isopropyl-4-(3-cyano-5-(3-oxo-3,4-dihydroquinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate (M1)

Compound Description: This compound is the primary metabolite formed from the oxidation of isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate (1) by xanthine oxidase in rodent plasma. The metabolite showed a 16 Da increase in molecular weight compared to the parent compound, attributed to the incorporation of an oxygen atom in the quinoxaline ring.

5-(4-cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile (2)

Compound Description: This compound is a close analogue of isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate (1) but lacks the quinoxaline motif. It demonstrated good stability in rat plasma and showed improved GPR119 agonist activity.

(S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (1)

Compound Description: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme and was investigated as a potential treatment for type-2 diabetes. Both carbon-13 and carbon-14 labeled versions of this compound were synthesized for drug metabolism and pharmacokinetic studies.

Relevance: Although this compound exhibits significant structural differences from 2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile, it was included in the same research paper that discussed the synthesis of carbon-14 labeled 1H-benzimidazole-5-carboxylic-14C acid, a precursor to another related compound discussed below. This inclusion suggests a potential research focus on developing inhibitors of specific enzymes relevant to type-2 diabetes.

(4aR,9aS)-1-(1H-benzo[d]imidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride (2)

Compound Description: This compound is another potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme and was also investigated as a potential treatment for type-2 diabetes. It was synthesized using carbon-13 and carbon-14 labeled 1H-benzimidazole-5-carboxylic acid.

Relevance: While structurally different from 2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile, the use of carbon-14 labeled 1H-benzimidazole-5-carboxylic acid in its synthesis links it to the research focusing on developing labeled inhibitors for type-2 diabetes, similar to the previous compound.

Properties

CAS Number

2379948-30-6

Product Name

2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

IUPAC Name

2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Molecular Formula

C21H19N5O2

Molecular Weight

373.416

InChI

InChI=1S/C21H19N5O2/c22-13-16-3-6-25-20(11-16)28-14-15-4-9-26(10-5-15)21(27)17-1-2-18-19(12-17)24-8-7-23-18/h1-3,6-8,11-12,15H,4-5,9-10,14H2

InChI Key

ADSUKXRWDKOZFC-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)C3=CC4=NC=CN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.